Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate
Description
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is a carbamate derivative featuring two tert-butyl groups: one as part of the carbamate protecting group and the other within the carbamoyl substituent. This compound is structurally characterized by a central methylene group bridging the carbamate and tert-butylcarbamoyl moieties, resulting in significant steric bulk and lipophilicity. Such compounds are frequently employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the tert-butyl group enhances stability and modulates solubility.
Properties
IUPAC Name |
tert-butyl N-[2-(tert-butylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)13-8(14)7-12-9(15)16-11(4,5)6/h7H2,1-6H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRTTZSOXOBWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Activation-Amide Formation (Mixed Anhydride Method)
This method, inspired by the synthesis of tert-butyl carbamate intermediates in lacosamide production, involves sequential protection, activation, and amidation:
-
Boc Protection of Glycine :
Glycine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine (Et₃N) and catalytic 4-dimethylaminopyridine (DMAP). This yields Boc-protected glycine (Boc-NH-CH₂-COOH) with reported yields exceeding 90%. -
Mixed Anhydride Formation :
Boc-glycine is treated with isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in anhydrous ethyl acetate at -10°C to 5°C. The mixed anhydride intermediate facilitates nucleophilic attack by tert-butylamine. -
Amide Bond Formation :
The anhydride reacts with tert-butylamine, followed by extraction and crystallization to isolate the target compound. Adapted conditions from analogous syntheses suggest yields of 85–93%.
Key Reaction Parameters :
Coupling Agent-Mediated Amide Bond Formation
A modern approach employs carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate Boc-glycine’s carboxylic acid for direct amidation with tert-butylamine.
-
Boc Protection : Identical to Step 1.1.1.
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Activation and Coupling :
Boc-glycine, EDC, and hydroxybenzotriazole (HOBt) are stirred in dichloromethane (DCM). Tert-butylamine is added dropwise, and the reaction proceeds at room temperature for 12–24 hours.
Advantages :
Acyl Chloride Route
This classical method converts Boc-glycine’s carboxylic acid to an acyl chloride, followed by amidation:
-
Boc Protection : As above.
-
Acyl Chloride Formation :
Boc-glycine reacts with thionyl chloride (SOCl₂) in DCM at 0°C, yielding Boc-NH-CH₂-COCl. -
Amidation :
The acyl chloride reacts with tert-butylamine in the presence of Et₃N, yielding the target compound after workup.
Challenges :
Experimental Procedures and Optimization
Mixed Anhydride Method (Adapted from )
Procedure :
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Dissolve Boc-glycine (10.0 g, 53.2 mmol) in anhydrous ethyl acetate (100 mL).
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Cool to -10°C, add NMM (6.5 mL, 58.5 mmol) and i-BuOCOCl (7.2 mL, 58.5 mmol). Stir for 2 hours.
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Add tert-butylamine (5.6 g, 58.5 mmol) dropwise, warm to 15°C, and stir for 3 hours.
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Quench with water, extract with ethyl acetate, wash with dilute HCl and brine, and crystallize with hexane/ethyl acetate (8:1).
Yield : 89% (white crystalline solid).
Characterization :
EDC/HOBt Coupling (Adapted from )
Procedure :
-
Suspend Boc-glycine (10.0 g, 53.2 mmol) in DCM (100 mL).
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Add EDC (12.2 g, 63.8 mmol), HOBt (8.6 g, 63.8 mmol), and tert-butylamine (5.6 g, 58.5 mmol). Stir at 25°C for 18 hours.
-
Wash with NaHCO₃, dry over MgSO₄, and concentrate.
Yield : 91% (off-white powder).
Comparative Analysis of Methodologies
Optimization Insights :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
- Protecting Group : It acts as a protecting group for amines during peptide synthesis, allowing for selective reactions without interference from other functional groups.
Biology
- Biological Activity : Research indicates potential interactions with various biomolecules, making it a candidate for studying biological pathways and mechanisms.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease.
Medicine
- Pharmaceutical Intermediate : Ongoing investigations are exploring its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
- Therapeutic Potential : The compound's ability to inhibit enzymes related to neurodegeneration positions it as a potential therapeutic agent.
Industry
- Material Development : Its unique chemical properties make it suitable for developing new materials, including polymers and coatings with enhanced stability and reactivity.
Alzheimer's Disease Model
In vitro studies have demonstrated that tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate can protect neuronal cells from amyloid beta-induced toxicity. The compound reduces inflammatory markers such as TNF-α, suggesting a mechanism that mitigates neuroinflammation associated with Alzheimer's disease.
Pharmacokinetics Study
A pharmacokinetic analysis revealed that while the compound shows promise due to its structural characteristics, challenges related to its bioavailability limit its efficacy in vivo. Future formulations may focus on enhancing delivery systems to improve therapeutic outcomes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the amine. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under acidic conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl carbamate scaffold is versatile, with modifications to its substituents profoundly influencing its physicochemical properties and applications. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Tert-butyl Carbamate Derivatives
Key Observations :
Steric and Solubility Effects :
- The target compound’s dual tert-butyl groups confer exceptional steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky derivatives like the di-allyl carbamate . This bulkiness may also enhance lipid solubility, making it suitable for membrane-permeable prodrugs.
- In contrast, the sulfone-containing derivative exhibits higher polarity due to the sulfone group, improving aqueous solubility for biological assays.
Reactivity and Functionalization :
- Halogenated derivatives (e.g., bromo-chloro pyridine carbamate ) are pivotal in metal-catalyzed cross-coupling reactions, enabling the construction of complex heterocycles.
- The epoxide-containing carbamate is reactive toward nucleophiles (e.g., amines, thiols), facilitating covalent bond formation in polymer networks.
Biological Applications: The 3-amino-5-methylphenyl derivative is tailored for drug discovery, where the aromatic amine can engage in hydrogen bonding with target proteins. The unmodified tert-butyl carbamoyl methyl group in the target compound may serve as a transient protecting group in peptide synthesis, later cleaved under acidic conditions.
Biological Activity
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its effects.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially influencing its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta peptide (Aβ) aggregation, a key factor in neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Properties : It has shown potential in modulating inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that this compound can enhance cell viability in astrocytes exposed to Aβ1-42. For instance:
- Cell Viability : At a concentration of 100 µM, the compound maintained 100% cell viability in astrocytes, while the presence of Aβ1-42 reduced cell viability significantly (to approximately 43.78%) but was improved to about 62.98% with concurrent treatment with the compound .
In Vivo Studies
In vivo assessments have also been conducted to evaluate the compound's efficacy in models of neurodegeneration:
- Scopolamine-Induced Model : In a scopolamine-induced oxidative stress model, treatment with this compound resulted in reduced levels of malondialdehyde (MDA), indicating decreased lipid peroxidation compared to untreated controls .
Case Studies
Case Study 1: Neuroprotective Effects Against Aβ Aggregation
A study investigated the effects of this compound on astrocyte cells subjected to Aβ exposure. The findings indicated that the compound could mitigate Aβ-induced cytotoxicity by reducing TNF-α levels and promoting cell survival .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of the compound. It was found that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in treated astrocytes compared to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(4-hydroxy-3-carbamoyl) | Hydroxy group enhances solubility | Moderate neuroprotective effects |
| Tert-butyl methyl carbamate | Lacks carbamoyl modifications | Lower antioxidant activity |
The presence of specific functional groups in this compound appears to enhance its biological activity compared to structurally similar compounds.
Q & A
Q. What are the standard synthesis protocols for Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A general protocol involves reacting tert-butyl carbamate derivatives with activated intermediates (e.g., bromoalkyl carbamates) under basic conditions. For example, tert-butyl (ω-bromoalkyl)carbamates can undergo nucleophilic substitution with tert-butylcarbamoylmethylamine in the presence of a base like K₂CO₃ in anhydrous DMF . Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended.
Q. How can researchers purify this compound effectively?
- Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. For chromatographic separation, silica gel (60–120 mesh) with a hexane:ethyl acetate (4:1 to 1:1) gradient is effective. Post-purification, solvent removal under reduced pressure and drying under vacuum (40–50°C) yield high-purity product (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., tert-butyl protons at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- X-ray Crystallography : For solid-state structural validation, as demonstrated in studies of similar tert-butyl carbamate derivatives .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Methodological Answer : Discrepancies in NMR or IR data may arise from residual solvents, stereochemical variations, or polymorphic forms. Cross-validate results using high-resolution mass spectrometry (HRMS) and computational tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts). Comparative analysis with structurally characterized analogs (e.g., tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl carbamate) can clarify ambiguities .
Q. What experimental strategies assess the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min).
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 24, 48, and 72 hours. Carbamates are prone to hydrolysis under strongly acidic or basic conditions, so pH 4–8 buffers are recommended for storage .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Use design of experiments (DoE) to evaluate variables:
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
- Temperature : 60–80°C balances reactivity and side reactions.
- Catalyst : Additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency.
Statistical tools (e.g., ANOVA) identify critical factors, as shown in controlled syntheses of polycationic carbamate copolymers .
Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in aqueous or lipid environments.
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., proteases or esterases).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. How to analyze degradation pathways under oxidative stress?
- Methodological Answer : Expose the compound to radical initiators (e.g., AIBN) or H₂O₂/UV light. Monitor degradation products via LC-MS and GC-MS. Identify intermediates (e.g., tert-butylamine, CO₂) and propose mechanisms (e.g., C-N bond cleavage). Compare with stability data from accelerated aging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
